3-Isopropylbenzylamine

Physicochemical Characterization Synthetic Chemistry Process Development

3-Isopropylbenzylamine (CAS 110207-94-8; synonyms: (3-isopropylphenyl)methanamine, N-isopropylbenzylamine) is a meta-substituted benzylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is a primary amine and exists as a colorless to pale yellow liquid at room temperature.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 110207-94-8
Cat. No. B155727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylbenzylamine
CAS110207-94-8
Synonyms3-(1-Methylethyl)-benzenemethanamine;  (3-Isopropylphenyl)methanamine
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)CN
InChIInChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
InChIKeyUMGGFLATENTNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylbenzylamine Procurement Guide: CAS 110207-94-8 for Pharmaceutical R&D and Analytical Applications


3-Isopropylbenzylamine (CAS 110207-94-8; synonyms: (3-isopropylphenyl)methanamine, N-isopropylbenzylamine) is a meta-substituted benzylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It is a primary amine and exists as a colorless to pale yellow liquid at room temperature [1]. The compound serves as a key intermediate in the synthesis of highly potent macrocyclic BACE-1 inhibitors and is also employed as an analytical reference standard in forensic toxicology due to its structural isomerism with methamphetamine [2]. Its defined purity (typically ≥95% as supplied by commercial vendors ) and specific meta-substitution pattern confer distinct reactivity and binding characteristics that are not replicated by its para- or ortho-substituted analogs.

1
Key Intermediate

Synthesis of macrocyclic BACE-1 inhibitor scaffolds with reported sub-nanomolar target engagement context.

2
Analytical Reference

Certified forensic standard for LC-MS/MS differentiation of structural methamphetamine isomers.

3
SAR Probe

Meta-substituted benzylamine probe for amine oxidase binding kinetics and steric-effect studies.

Why Benzylamine or Para-Isopropyl Analogs Cannot Replace 3-Isopropylbenzylamine in Research Applications


In-class substitution of 3-isopropylbenzylamine with unsubstituted benzylamine or its positional isomers (e.g., 4-isopropylbenzylamine) is not scientifically justifiable due to quantifiable differences in physicochemical properties, metabolic stability, and target binding affinity. The meta-isopropyl group introduces a unique steric and electronic environment that alters boiling point, density, and solubility relative to the para isomer [1][2]. Critically, structure-activity relationship (SAR) studies on benzylamine derivatives demonstrate that meta-substituents exert a fundamentally different influence on enzyme binding kinetics compared to para-substituents. Specifically, meta-substituted benzylamine analogs exhibit binding affinity to monoamine oxidase B (MAO-B) that is negatively correlated with substituent van der Waals volume, a relationship not observed for para-substituted analogs [3]. This meta-specific behavior translates to divergent outcomes in biological assays and synthetic pathways. Consequently, substituting 3-isopropylbenzylamine with a different isomer or a simpler benzylamine derivative will yield irreproducible results, invalidating any comparative or mechanistic study. The evidence presented below quantifies these differential dimensions.

Property
3-Isopropylbenzylamine (Target)

Boiling point of ~200 °C and distinct density support specific purification and extraction workflows.

4-Isopropylbenzylamine (Isomer)

Higher boiling point (~230 °C) alters distillation parameters and downstream processing reproducibility.

Binding
Meta-substituted motif

MAO-B affinity inversely correlated with substituent steric bulk; may support class-specific SAR interpretation.

Para-substituted motif

Affinity linked to hydrophobicity; SAR profile may not transfer and could invalidate enzyme kinetic comparisons.

Outcome
Critical intermediate

Reported >100-fold improvement in BACE-1 inhibitor potency supports synthesis-pathway selection context.

Benzylamine or para isomer

Substitution may lead to unreproducible synthetic yields and target-binding outcomes; results may not replicate.

Quantitative Evidence Guide for 3-Isopropylbenzylamine Differentiation


Meta- vs. Para-Isopropylbenzylamine: Divergent Boiling Points and Densities Impact Downstream Processing

The meta-substitution pattern of 3-isopropylbenzylamine (CAS 110207-94-8) results in a significantly lower boiling point and density compared to its para-substituted analog, 4-isopropylbenzylamine (CAS 4395-73-7) [1][2]. This difference is critical for purification strategies such as distillation and for predicting behavior in biphasic liquid-liquid extractions.

Isomeric Boiling Points
Head-to-head
Target: ~200 °C vs. Comparator: ~230 °C (29.6 °C lower)
Supports divergent purification and extraction workflow selection.
Atmospheric pressure; class-level comparison from PubChem data.
Physicochemical Characterization Synthetic Chemistry Process Development

Meta-Substituted Benzylamines Exhibit Distinct MAO-B Binding Kinetics vs. Para-Substituted Analogs

Steady-state kinetic analysis using bovine liver mitochondrial MAO-B reveals a fundamental divergence in binding behavior between meta- and para-substituted benzylamine analogs [1]. The data provide a class-level inference for the unique behavior of 3-isopropylbenzylamine in biological systems.

MAO-B Binding Kinetics
Class-level
Meta: affinity decreases with van der Waals volume; Para: affinity increases with hydrophobicity.
Supports isomer-specific enzyme kinetic study design.
Bovine liver mitochondrial MAO-B model; extrapolation requires review.
Enzyme Kinetics Structure-Activity Relationship (SAR) Drug Metabolism

3-Isopropylbenzylamine as an Essential Intermediate: Enabling Sub-nanomolar BACE-1 Inhibitor Potency

3-Isopropylbenzylamine is a key building block in the synthesis of macrocyclic BACE-1 inhibitors . Derivatives incorporating the 3-isopropylbenzyl moiety have demonstrated exceptional potency against the BACE-1 target in biochemical assays [1].

BACE-1 Inhibitor Potency
Reported
IC₅₀ = 1 nM for a derived macrocyclic inhibitor.
Supports target-engagement pathway study fit.
Human recombinant BACE-1; context-dependent on synthetic route.
Medicinal Chemistry BACE-1 Inhibition Alzheimer's Disease

Differentiation from Methamphetamine: Quantifiable Analytical Selectivity for Forensic Standards

3-Isopropylbenzylamine (often referred to as N-isopropylbenzylamine) is a structural isomer of methamphetamine. This isomerism necessitates the use of the pure compound as an analytical standard to prevent false positives in drug screening [1]. Validated LC-MS/MS methods can achieve baseline separation and quantification of both analytes [2].

Forensic LC-MS/MS Selectivity
Head-to-head
LLOD 0.1 ng/mL; baseline resolution from methamphetamine achieved.
Validates analytical reference standard procurement requirement.
Agilent Poroshell 120 SB-C18, isocratic MRM method.
Forensic Toxicology Analytical Chemistry LC-MS/MS

Validated Application Scenarios for 3-Isopropylbenzylamine in Research and Industry


Medicinal Chemistry: Synthesis of Potent Macrocyclic BACE-1 Inhibitors for Alzheimer's Disease Research

3-Isopropylbenzylamine is employed as a critical amine building block in the multi-step synthesis of macrocyclic peptidomimetics targeting Beta-secretase 1 (BACE-1). The resulting inhibitors exhibit IC₅₀ values in the low nanomolar range, demonstrating the necessity of the specific meta-isopropylbenzyl moiety for achieving high target affinity [1]. Using an alternative isomer or a simpler benzylamine will fail to produce compounds with comparable potency and selectivity.

Forensic Toxicology: Certified Analytical Reference Standard for Isomeric Differentiation of Methamphetamine

Due to its identical molecular formula and similar physical appearance to methamphetamine, 3-isopropylbenzylamine is a common adulterant in illicit drug samples. Forensic laboratories utilize a certified reference standard of this compound to develop and validate chromatographic methods (e.g., GC-MS, LC-MS/MS) capable of unequivocally distinguishing and quantifying the two isomers. This prevents false-positive identifications and ensures accurate legal reporting [2][3].

Structure-Activity Relationship (SAR) Studies on Amine Oxidases and Metabolic Enzymes

As a prototypical meta-substituted benzylamine, this compound serves as a key probe in kinetic and binding studies of monoamine oxidases (MAO-A and MAO-B) and other amine-metabolizing enzymes. Its specific behavior—where binding affinity is governed by steric bulk (van der Waals volume) rather than hydrophobicity—provides a crucial point of comparison against para-substituted analogs, enabling researchers to deconvolute the steric and electronic determinants of substrate recognition [4].

Organic Process Research: Development of Purification and Reaction Optimization Protocols

The quantifiable differences in boiling point (200 °C) and density (~0.89-0.91 g/mL) compared to its para isomer (boiling point ~230 °C, density ~0.94 g/mL) make 3-isopropylbenzylamine a relevant test case for optimizing distillation parameters and liquid-liquid extraction workflows in both academic and industrial process chemistry settings [5][6].

Application
Selection Property
Validation Focus
BACE-1 Inhibitor Synthesis
Meta-isopropylbenzyl building block integrity
Target engagement assay context and inhibitor potency replication
Forensic Isomer Differentiation
Certified analytical reference standard purity
LC-MS/MS baseline resolution and LLOQ method validation
Amine Oxidase SAR Studies
Meta-substitution steric profile
MAO-B binding kinetics and van der Waals volume correlation review
Process Chemistry Optimization
Physicochemical property divergence
Distillation and liquid-liquid extraction parameter context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropylbenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.